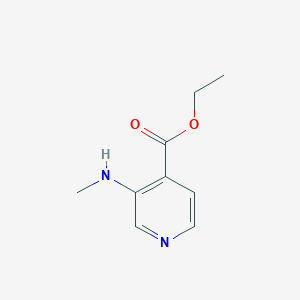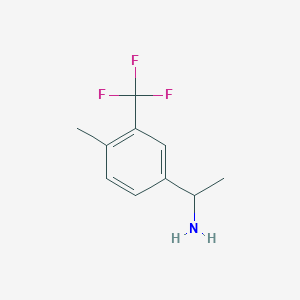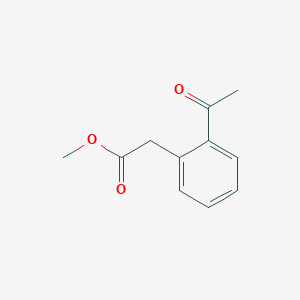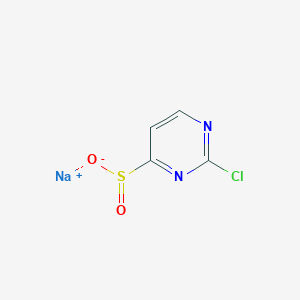
Sodium2-chloropyrimidine-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloropyrimidine-4-sulfinate is an organosulfur compound with the molecular formula C₄H₂ClN₂NaO₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-4-sulfinate typically involves the chlorination of pyrimidine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyrimidine with sodium sulfite under controlled conditions to yield sodium 2-chloropyrimidine-4-sulfinate .
Industrial Production Methods: Industrial production of sodium 2-chloropyrimidine-4-sulfinate often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-chloropyrimidine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-chloropyrimidine-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2-chloropyrimidine-4-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group (-SO₂Na) can undergo nucleophilic substitution, while the chlorine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-chloropyridine-4-sulfinate
- Sodium 2-chloropyrimidine-5-sulfinate
- Sodium 2-chloropyrimidine-6-sulfinate
Comparison: Sodium 2-chloropyrimidine-4-sulfinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the chlorine and sulfonate groups can significantly influence the compound’s reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C4H2ClN2NaO2S |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
sodium;2-chloropyrimidine-4-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-4-6-2-1-3(7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VWIYEXKLCXAJMK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(N=C1S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


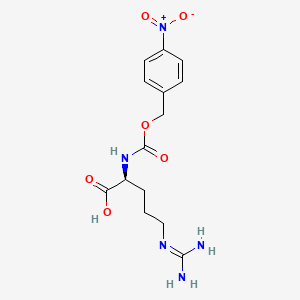
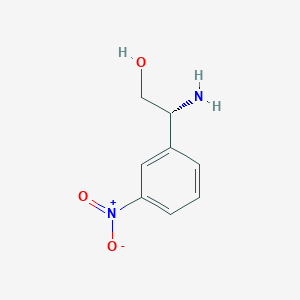
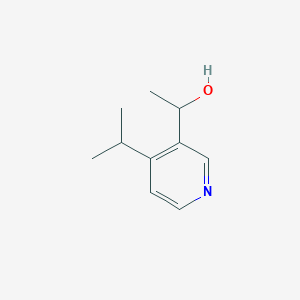
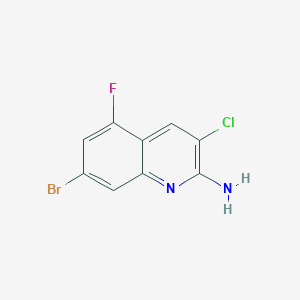
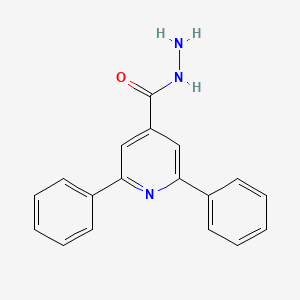

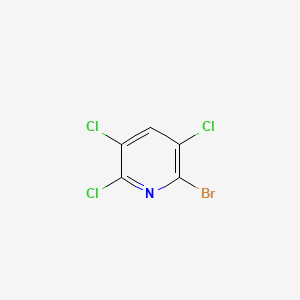
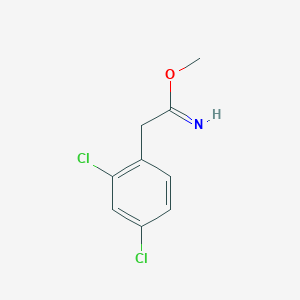
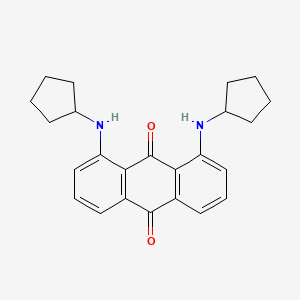
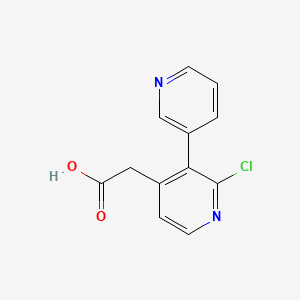
![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)
